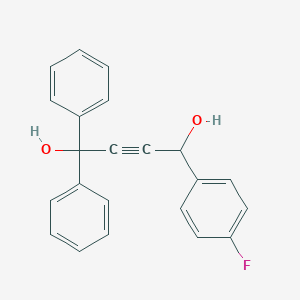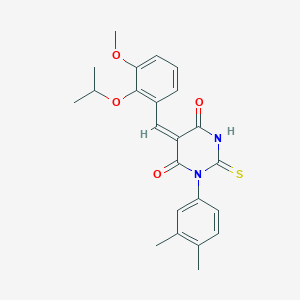
4-(4-fluorophenyl)-1,1-diphenyl-2-butyne-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-1,1-diphenyl-2-butyne-1,4-diol, commonly known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to a class of compounds known as curcumin analogs, which are structurally similar to curcumin, a compound found in turmeric that has been shown to have anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of EF24 is complex and not fully understood. EF24 has been shown to modulate various signaling pathways that are involved in cell growth, proliferation, and survival. EF24 has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. EF24 has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival. Additionally, EF24 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer and other diseases.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. In cancer cells, EF24 has been shown to inhibit cell growth and induce apoptosis, a process of programmed cell death. EF24 has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In animal models of inflammation, EF24 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, EF24 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
EF24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for large-scale experiments. EF24 has also been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, EF24 also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis and analysis. Additionally, EF24 has limited solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for research on EF24. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the optimization of EF24 for specific therapeutic applications, such as cancer or neurodegenerative disorders. Additionally, there is a need for more studies on the safety and toxicity of EF24, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more clinical trials to evaluate the efficacy of EF24 in humans.
Synthesemethoden
EF24 can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-fluorobenzaldehyde, benzene, and propargyl alcohol. The synthesis of EF24 is a complex process that requires specialized equipment and expertise. However, the availability of EF24 has increased in recent years due to the development of more efficient and cost-effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. EF24 has been shown to have potent anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. EF24 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of various diseases. Additionally, EF24 has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO2/c23-20-13-11-17(12-14-20)21(24)15-16-22(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21,24-25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRWDFBGOHZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=C(C=C2)F)O)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4937763.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4937766.png)
![8-benzoyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937787.png)
![3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937792.png)
![1,3-dimethoxy-2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B4937796.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4937803.png)
![5-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937810.png)
![ethyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B4937819.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B4937820.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4937843.png)
![2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
![N-(1-{[(2-methoxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-methylbenzamide](/img/structure/B4937858.png)